

# In Vivo Models for Testing SU-11752 Efficacy: Application Notes and Protocols

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## Compound of Interest

Compound Name: SU-11752

Cat. No.: B1684128

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A Note on the Compound "**SU-11752**": Initial research indicates that "**SU-11752**" may be a typographical error, as the closely related and well-documented compounds are SU11652, a Fms-like tyrosine kinase 3 (FLT3) inhibitor, and SU11274, a c-Met inhibitor. This document provides detailed application notes and protocols for in vivo efficacy testing of both compounds, addressing the likely targets and therapeutic areas for a compound with such a designation.

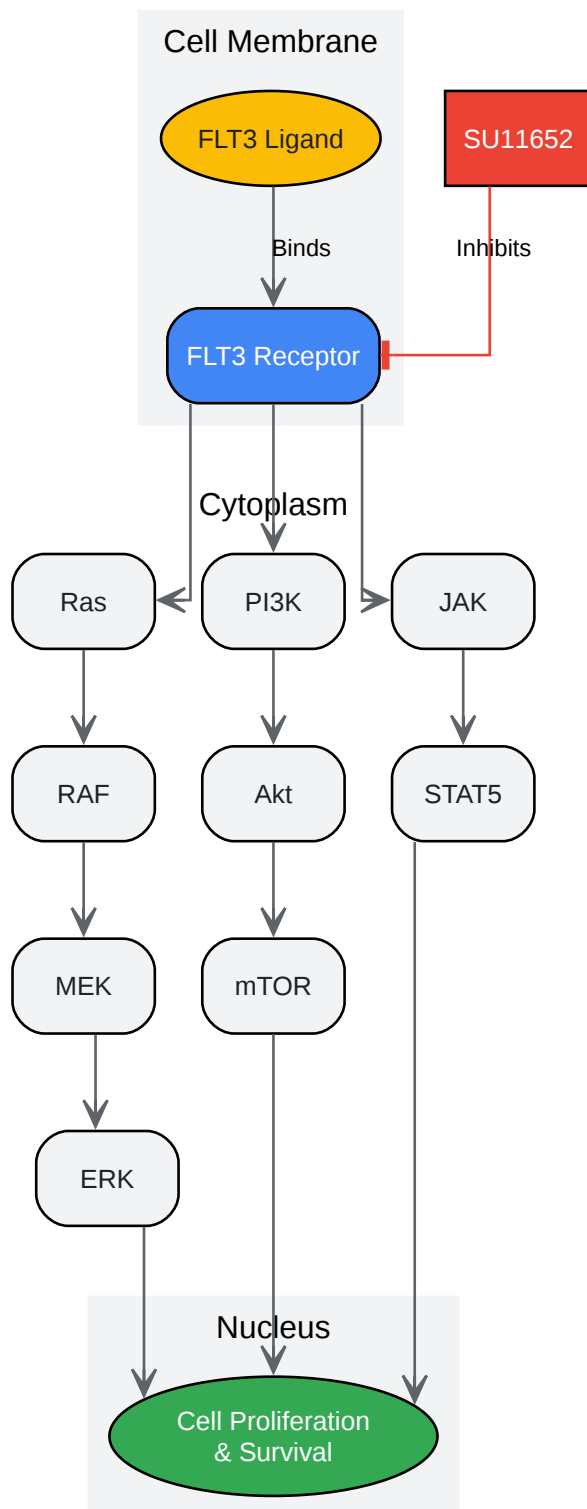
## Section 1: Efficacy Testing of SU11652 in Acute Myeloid Leukemia (AML) In Vivo Models

### Application Note: SU11652 for FLT3-Mutated AML

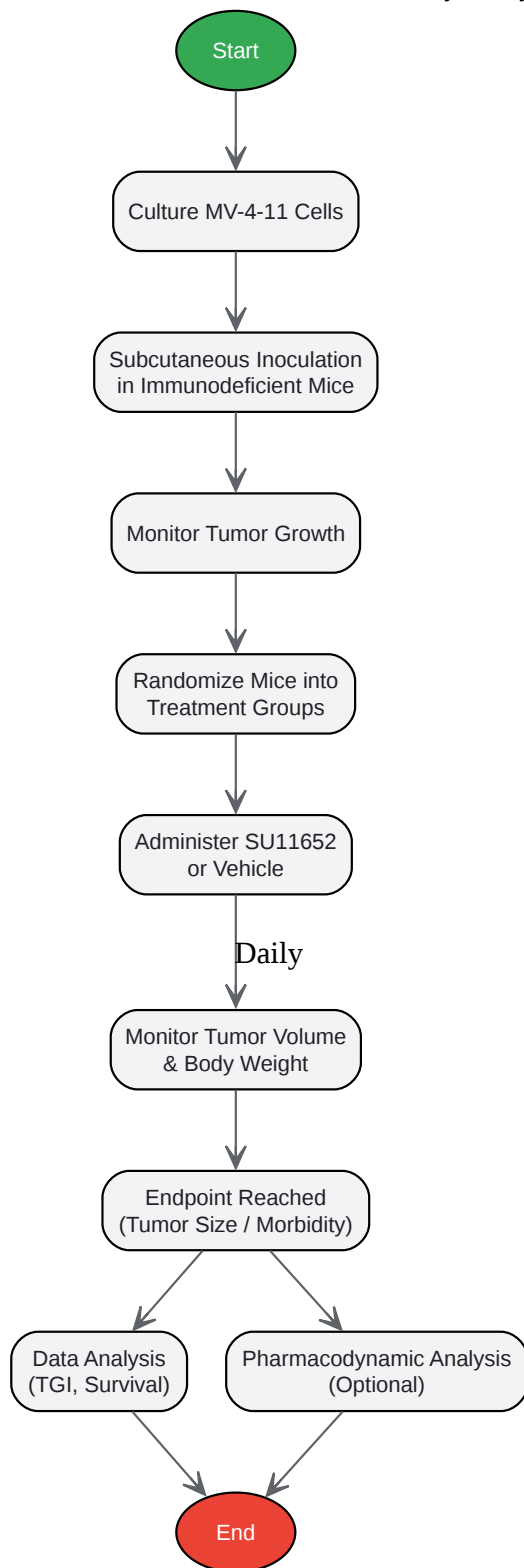
SU11652 is a potent inhibitor of the FLT3 receptor tyrosine kinase.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[3] SU11652 selectively targets cells with these mutations, blocking downstream signaling pathways such as Ras/MAPK, PI3K/Akt, and JAK/STAT, which leads to the induction of apoptosis and cell cycle arrest in malignant cells.[1][2][4] In vivo evaluation of SU11652 is critical for determining its therapeutic potential, and xenograft models using human AML cell lines with FLT3-ITD mutations are the standard preclinical approach. The MV-4-11 cell line is a widely used and appropriate model for these studies.[4][5]

Signaling Pathway of FLT3 and Inhibition by SU11652

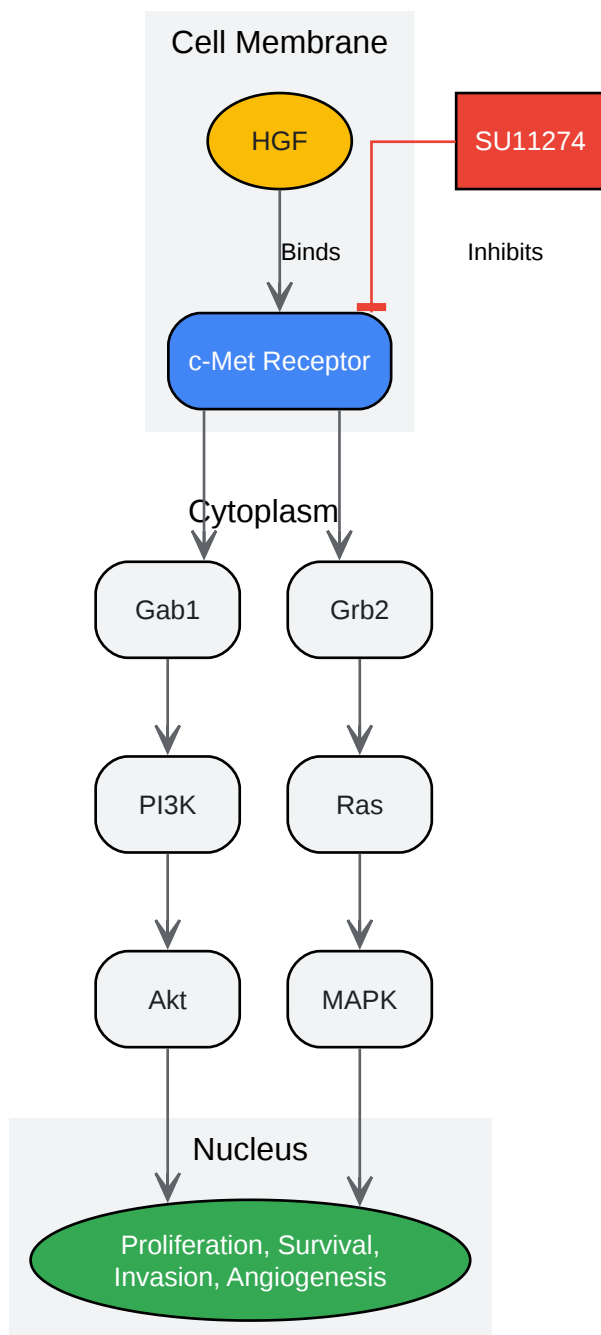
## FLT3 Signaling Pathway and SU11652 Inhibition

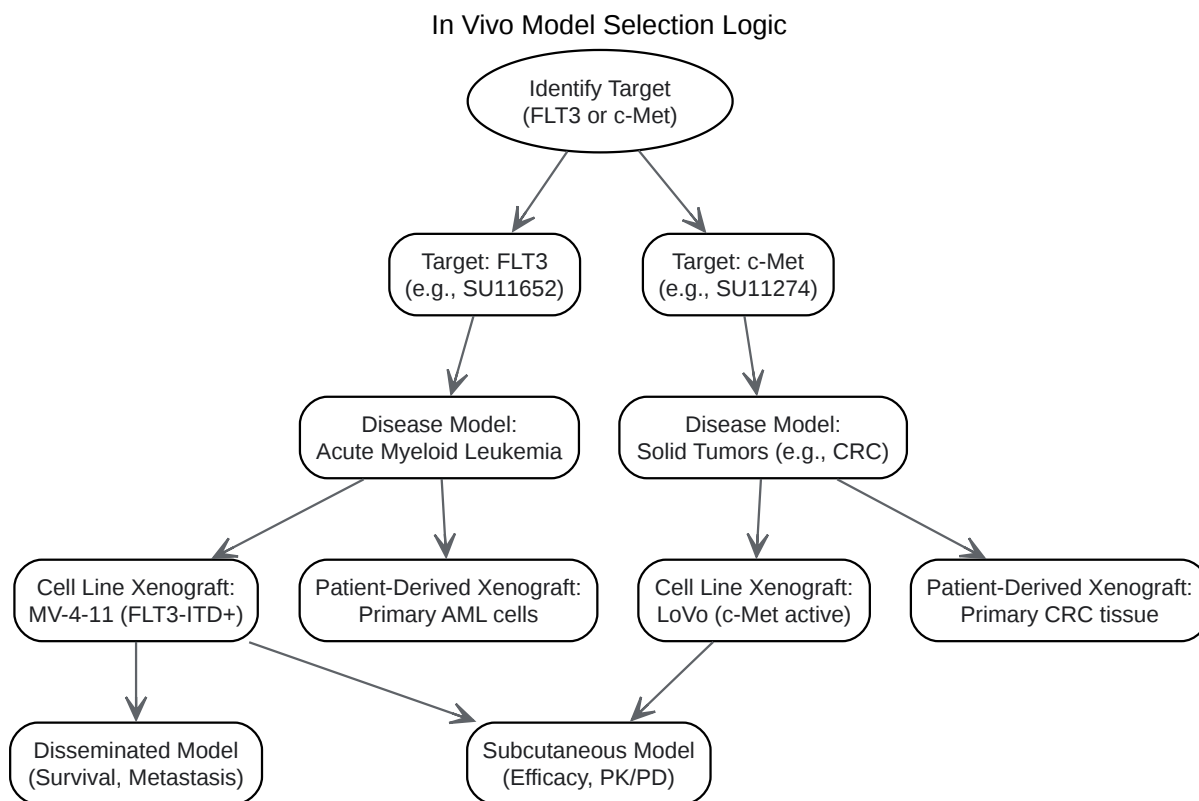


## Workflow for SU11652 In Vivo Efficacy Study



## c-Met Signaling Pathway and SU11274 Inhibition





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## References

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- 3. A Novel Inhibitor of FLT3 and Its Drug-Resistant Mutants with Superior Activity to Gilteritinib in Molm-13 Preclinical Acute Myeloid Leukemia Xenograft Model | Blood |

American Society of Hematology [ashpublications.org]

- 4. SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
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